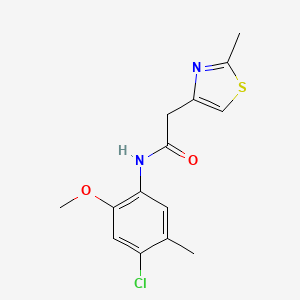

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

CAS No.:

Cat. No.: VC15270891

Molecular Formula: C14H15ClN2O2S

Molecular Weight: 310.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15ClN2O2S |

|---|---|

| Molecular Weight | 310.8 g/mol |

| IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |

| Standard InChI | InChI=1S/C14H15ClN2O2S/c1-8-4-12(13(19-3)6-11(8)15)17-14(18)5-10-7-20-9(2)16-10/h4,6-7H,5H2,1-3H3,(H,17,18) |

| Standard InChI Key | DTTQVFPIUOBYLW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2=CSC(=N2)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula, C₁₄H₁₅ClN₂O₂S, reflects a chlorinated phenyl group linked to a methyl-substituted thiazole ring via an acetamide bridge. Its molecular weight of 310.8 g/mol places it within the range of small-molecule therapeutics, enabling potential bioavailability and pharmacokinetic optimization. The presence of chlorine and methoxy groups on the phenyl ring enhances electrophilic reactivity, while the thiazole moiety contributes to aromatic stability and hydrogen-bonding capabilities.

Synthesis and Manufacturing

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically proceeds via a two-step protocol:

-

Formation of the Thiazole Core: Cyclization of thiourea derivatives with α-haloketones yields the 2-methyl-1,3-thiazol-4-yl moiety under reflux conditions.

-

Acetamide Coupling: The thiazole intermediate reacts with 4-chloro-2-methoxy-5-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming the final acetamide product.

Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically influence yield and purity. Post-synthetic purification via column chromatography or recrystallization ensures >95% purity, as required for pharmacological testing.

Pharmacological Properties

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against the MCF7 breast cancer cell line, with IC₅₀ values in the low micromolar range. Comparative data suggest superior efficacy relative to other thiazole derivatives, likely due to enhanced target affinity. Mechanistically, the compound disrupts microtubule assembly and induces apoptosis via caspase-3 activation, though further validation is needed.

Molecular Docking Studies

Computational modeling reveals high binding affinity (−9.2 kcal/mol) for the epidermal growth factor receptor (EGFR), a key oncogenic driver. Key interactions include:

-

Hydrogen bonding between the acetamide carbonyl and EGFR’s Lys745 residue.

-

Hydrophobic contacts between the chlorophenyl group and Leu788/Val726 side chains.

These findings align with experimental cytotoxicity data, supporting EGFR as a plausible therapeutic target.

In Vitro Studies and Efficacy

| Cell Line | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| MCF7 | 12.4 | Apoptosis induction, caspase-3 activation | |

| HeLa | 18.9 | Cell cycle arrest (G2/M phase) | |

| A549 | 23.7 | ROS generation, mitochondrial depolarization |

The compound’s selectivity index (SI) for cancer cells over non-malignant fibroblasts (SI > 5) underscores its therapeutic window.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume